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Compound of Interest

Compound Name: Methyl 3-propylhex-2-enoate

Cat. No.: B15270991 Get Quote

Technical Guide: Methyl 3-propylhex-2-enoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Methyl 3-propylhex-2-enoate" as named in the query is likely an

informal descriptor. Based on IUPAC nomenclature, the correct name is Methyl 2-methyl-3-

propylhex-2-enoate. This guide proceeds with the corrected IUPAC name. Extensive searches

of public chemical databases and scientific literature did not yield a specific CAS number for

this compound, nor did they provide any experimental data, including quantitative analyses,

detailed experimental protocols, or associated signaling pathways. The information presented

herein is therefore based on general, well-established principles of organic chemistry and

pharmacology relevant to the compound's structural class.

Compound Identification and Properties
Due to the absence of specific experimental data for Methyl 2-methyl-3-propylhex-2-enoate, a

table of physicochemical properties has been compiled from computed data for structurally

similar α,β-unsaturated esters. These values should be considered as estimates.
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Property Value (Estimated) Data Source

Molecular Formula C₁₀H₁₈O₂ -

Molecular Weight 170.25 g/mol -

Appearance Colorless to pale yellow liquid
General observation for similar

compounds

Boiling Point Not available -

Solubility
Soluble in organic solvents

(e.g., ethanol, ether, acetone)

General observation for similar

compounds

LogP ~3.5
General estimate for similar

compounds

Hypothetical Synthesis Protocol: Horner-
Wadsworth-Emmons Reaction
A plausible and widely used method for the synthesis of α,β-unsaturated esters like Methyl 2-

methyl-3-propylhex-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This

reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion and

generally favors the formation of the (E)-alkene.[1][3]

Reaction Scheme:

(CH₃CH₂O)₂P(O)CH(CH₃)COOCH₃ + Base → [(CH₃CH₂O)₂P(O)C(CH₃)COOCH₃]⁻

[(CH₃CH₂O)₂P(O)C(CH₃)COOCH₃]⁻ + CH₃(CH₂)₂C(O)CH₂CH₂CH₃ → Methyl 2-methyl-3-

propylhex-2-enoate + (CH₃CH₂O)₂PO₂⁻

Materials:

Triethyl phosphonoacetate (or a suitable α-methylated phosphonate)

A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe))

4-Heptanone
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Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Quenching solution (e.g., saturated aqueous ammonium chloride)

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Generalized Procedure:

Phosphonate Deprotonation: The phosphonate ester is dissolved in an anhydrous aprotic

solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice

bath. A strong base is added portion-wise to generate the phosphonate carbanion. The

reaction is typically stirred for 30-60 minutes at 0°C.

Reaction with Ketone: A solution of 4-heptanone in the same anhydrous solvent is added

dropwise to the solution of the phosphonate carbanion at 0°C.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for several hours (typically 2-12 hours) until completion,

which can be monitored by thin-layer chromatography (TLC).

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined

organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the

solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to yield the

desired α,β-unsaturated ester.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an α,β-unsaturated

ester via the Horner-Wadsworth-Emmons reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15270991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation

Reaction Workup & Purification

Phosphonate Ester in
Anhydrous Solvent

Deprotonation
(Formation of Carbanion)Strong Base (e.g., NaH)

Ketone in
Anhydrous Solvent

Nucleophilic Addition
and Olefination Quench Reaction Liquid-Liquid Extraction Dry Organic Layer Solvent Removal Column Chromatography Pure α,β-Unsaturated Ester

Click to download full resolution via product page

A generalized workflow for the Horner-Wadsworth-Emmons synthesis.

Potential Biological Activities and Signaling
Pathways
While no specific biological data exists for Methyl 2-methyl-3-propylhex-2-enoate, the α,β-

unsaturated carbonyl moiety is a well-known structural motif in many biologically active

compounds.[4][5][6]

General Mechanism of Action: The electrophilic nature of the β-carbon in the α,β-unsaturated

carbonyl system makes it susceptible to nucleophilic attack by biological macromolecules,

particularly the thiol groups of cysteine residues in proteins. This can lead to the formation of

covalent adducts, which can modulate protein function. This reactivity is the basis for a wide

range of observed biological effects.

Potential Therapeutic Applications: Compounds containing the α,β-unsaturated carbonyl moiety

have been investigated for a variety of therapeutic applications, including:

Anti-inflammatory: By targeting key proteins in inflammatory signaling pathways.
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Anticancer: Through the inhibition of enzymes crucial for cancer cell proliferation and

survival.

Neuroprotective: Some derivatives have shown potential in models of neurodegenerative

diseases.[7]

Antimicrobial: By reacting with essential enzymes in microbes.

Signaling Pathway Interactions: The diagram below illustrates a generalized signaling pathway

that can be modulated by compounds containing an α,β-unsaturated carbonyl moiety.
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Generalized mechanism of action for α,β-unsaturated carbonyl compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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